2-[4-(4-tert-butylbenzenesulfonyl)piperazin-1-yl]pyrimidine
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Overview
Description
2-[4-(4-tert-butylbenzenesulfonyl)piperazin-1-yl]pyrimidine is a chemical compound with the molecular formula C18H24N4O2S and a molecular weight of 360.48 g/mol . This compound is characterized by the presence of a pyrimidine ring substituted with a piperazine moiety, which is further substituted with a tert-butylbenzenesulfonyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under inert atmosphere to prevent oxidation . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-[4-(4-tert-butylbenzenesulfonyl)piperazin-1-yl]pyrimidine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[4-(4-tert-butylbenzenesulfonyl)piperazin-1-yl]pyrimidine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[4-(4-tert-butylbenzenesulfonyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, leading to inhibition or modulation of their activity. The pathways involved in these interactions depend on the specific biological system being studied .
Comparison with Similar Compounds
2-[4-(4-tert-butylbenzenesulfonyl)piperazin-1-yl]pyrimidine can be compared with other similar compounds, such as:
2-(4-phenylpiperazin-1-yl)pyrimidine: This compound also contains a piperazine and pyrimidine moiety but lacks the tert-butylbenzenesulfonyl group.
4-tert-butylbenzenesulfonyl chloride: This compound is a precursor in the synthesis of this compound and is used in various organic synthesis reactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-[4-(4-tert-butylphenyl)sulfonylpiperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2S/c1-18(2,3)15-5-7-16(8-6-15)25(23,24)22-13-11-21(12-14-22)17-19-9-4-10-20-17/h4-10H,11-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEIUYTIQMHSAMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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